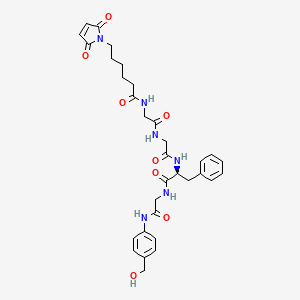
Mc-Gly-Gly-Phe-Gly-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-Gly-Gly-Phe-Gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, allowing for precise delivery to cancer cells .
Méthodes De Préparation
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. The final step involves the deprotection of the peptide and the attachment of the para-aminobenzoic acid (PAB) moiety . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Mc-Gly-Gly-Phe-Gly-PAB-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Substitution Reactions: The peptide bonds can undergo substitution reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the peptide bonds.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection and various coupling agents like HATU or DIC for peptide bond formation . The major products formed from these reactions are the individual amino acids and the cytotoxic drug .
Applications De Recherche Scientifique
Mc-Gly-Gly-Phe-Gly-PAB-OH is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its cleavable nature allows for the precise release of the cytotoxic drug at the target site, minimizing damage to healthy cells . Additionally, it is used in various research applications to study peptide synthesis and drug delivery mechanisms .
Mécanisme D'action
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the cleavage of the linker upon reaching the target site, releasing the cytotoxic drug . The molecular targets include cancer cells, where the antibody component of the ADC binds to specific antigens on the cell surface . The pathways involved include endocytosis and subsequent lysosomal degradation, leading to the release of the drug inside the cancer cell .
Comparaison Avec Des Composés Similaires
Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
This compound TFA: A variant with trifluoroacetic acid as a counterion.
Non-cleavable Linkers: These linkers do not release the drug upon reaching the target site, leading to different pharmacokinetics and dynamics.
Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, often found in the tumor microenvironment.
Propriétés
Formule moléculaire |
C32H38N6O8 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1 |
Clé InChI |
CTYXSHFYZMWMPD-VWLOTQADSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
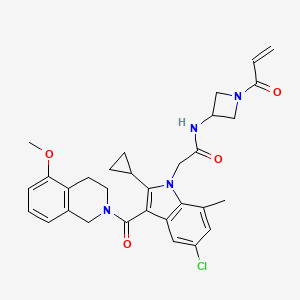
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
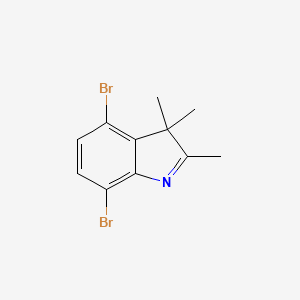
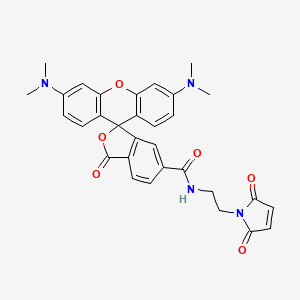
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
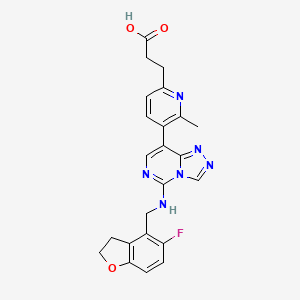
![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
